

trans-ACPD CAS number and molecular weight

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An In-depth Technical Guide to trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (**trans-ACPD**) is a conformationally restricted analog of glutamate and a potent agonist of metabotropic glutamate receptors (mGluRs). As a selective agonist for both Group I and Group II mGluRs, **trans-ACPD** is a critical tool for elucidating the physiological and pathophysiological roles of these receptors. This document provides a comprehensive overview of the chemical properties, pharmacology, and key experimental applications of **trans-ACPD**, serving as a technical guide for researchers in neuroscience and drug development.

Chemical and Physical Properties

trans-ACPD is a white to off-white solid compound. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	67684-64-4	[1][2][3]
Molecular Weight	173.17 g/mol	[1]
Molecular Formula	C7H11NO4	[1][2][3]
Purity	≥99% (HPLC)	[3]
Solubility	Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH.	[3]
Storage	Store at room temperature.	[3]

Pharmacology

trans-ACPD is a selective agonist for metabotropic glutamate receptors, with activity at both Group I and Group II mGlu receptors.[3] The equimolecular mixture of (1S,3R)- and (1R,3S)-ACPD demonstrates varying potencies at different mGluR subtypes, making it a valuable tool for studying their distinct functions.[3]

Receptor Activity

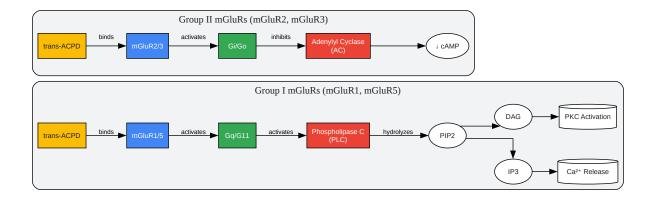
The half-maximal effective concentrations (EC₅₀) of **trans-ACPD** at various mGluR subtypes are detailed below.

Receptor Subtype	EC ₅₀ Value (μM)	Reference
mGluR1	15	[2][3][4]
mGluR2	2	[2][3][4]
mGluR3	40	[2]
mGluR4	~800	[2][3][4]
mGluR5	23	[2][3][4]
mGluR6	82	[2]



Signaling Pathways

trans-ACPD activates distinct downstream signaling cascades depending on the mGluR subtype it binds to. Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphoinositides.[1] Group II mGluRs (mGluR2 and mGluR3) couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.



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Caption: trans-ACPD signaling through Group I and Group II mGluRs.

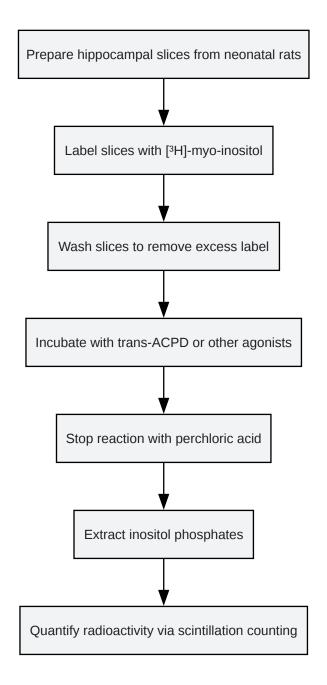
Experimental Protocols

trans-ACPD is utilized in a variety of experimental paradigms to probe the function of metabotropic glutamate receptors. Below are summaries of key experimental methodologies.

Phosphoinositide Hydrolysis Assay in Hippocampal Slices



This assay measures the activation of Gq-coupled mGluRs by quantifying the accumulation of inositol phosphates.



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Caption: Experimental workflow for phosphoinositide hydrolysis assay.

Protocol Details:

• Slice Preparation: Hippocampal slices are prepared from neonatal rats (6-11 days old).[1]



- Labeling: Slices are incubated with [3H]-myo-inositol to label cellular phosphoinositides.
- Stimulation: Following a wash step, slices are stimulated with varying concentrations of trans-ACPD. The concentration of trans-ACPD required to evoke half-maximal stimulation (EC₅₀ value) is 51 μM.[1]
- Inhibition: The inhibitory effects of antagonists like DL-2-Amino-3-phosphonopropionate (DL-AP3) can also be assessed, with reported IC₅₀ values of 480-850 μM against **trans-ACPD**-stimulated phosphoinositide hydrolysis.[1]
- Quantification: The reaction is terminated, and the accumulated [3H]-inositol phosphates are separated and quantified using liquid scintillation counting.

In Vivo Nociception Assay in Mice

This protocol assesses the role of mGluRs in pain signaling by observing behavioral responses to intrathecal injections of **trans-ACPD**.

Protocol Details:

- Animal Subjects: Mice are used for this in vivo model.
- Drug Administration: Animals receive an intrathecal injection of trans-ACPD.
- Behavioral Observation: The amount of time the animal spends biting or licking the caudal region is recorded as an indicator of nociception. This behavior is typically evaluated for 15 minutes following the injection of trans-ACPD.[1]
- Pharmacological Intervention: The effects of other compounds, such as the polysaccharide glucomannan (GM), can be evaluated by systemic pre-treatment. For example, pre-treatment with GM (100 mg/kg, i.p.) has been shown to significantly reduce the biting behavior induced by trans-ACPD by 71±12%.[1]

Conclusion

trans-ACPD remains an indispensable pharmacological tool for the study of metabotropic glutamate receptors. Its ability to selectively activate both Group I and Group II mGluRs allows for the detailed investigation of their roles in synaptic transmission, plasticity, and various



neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

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